Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate

Description

Systematic IUPAC Nomenclature and Structural Representation

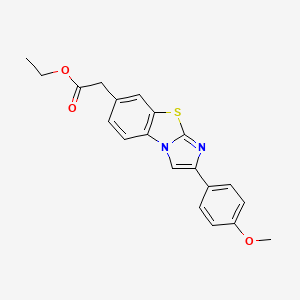

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-[2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazol-7-yl]acetate . This nomenclature reflects the compound’s core structure and substituent positions:

- The parent heterocycle is imidazo[2,1-b]benzothiazole , a fused bicyclic system comprising an imidazole ring (positions 1–3) and a benzothiazole moiety (positions 4–7).

- At position 2 of the imidazole ring, a 4-methoxyphenyl group is attached.

- At position 7 of the benzothiazole ring, an acetate ethyl ester substituent is present.

The structural representation (Figure 1) highlights the connectivity of these groups. The imidazo[2,1-b]benzothiazole system is planar, with the 4-methoxyphenyl group introducing steric bulk and the ethyl acetate chain contributing polarity.

Table 1: Key Structural Features

| Feature | Position | Description |

|---|---|---|

| Imidazo[2,1-b]thiazole | Core | Fused bicyclic heterocycle (imidazole + thiazole) |

| 4-Methoxyphenyl | 2 | Aromatic ring with methoxy substituent |

| Ethyl acetate | 7 | Ester-functionalized alkyl chain |

The SMILES notation (CC(=O)OCC1=C(C2=NC3=C(N2C=C1)C=CC=C3S)N4C=CC=N4C5=CC=C(C=C5)OC) further elucidates the connectivity, confirming the spatial arrangement of atoms.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 548475-63-4 , a universal identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

- UNII : 9YL9N29OE1 (FDA Substance Identification System)

- NSC Number : 325271 (National Service Center for Environmental References)

- ChEMBL ID : CHEMBL3618286 (Bioactivity database identifier).

These identifiers facilitate cross-referencing across regulatory, commercial, and research databases. For instance, the NSC 325271 designation links the compound to anticancer screening programs, though its specific biological applications fall outside this article’s scope.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₁₈N₂O₃S encapsulates the compound’s elemental composition:

- 20 carbon atoms : Distributed across the aromatic rings, methoxy group, and ethyl acetate chain.

- 18 hydrogen atoms : Predominantly in alkyl and aromatic regions.

- 2 nitrogen atoms : Embedded in the imidazole and thiazole rings.

- 3 oxygen atoms : From the methoxy (-OCH₃) and ester (-COO-) groups.

- 1 sulfur atom : Located in the thiazole ring.

Molecular weight : Calculated as 366.43 g/mol using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07). This mass aligns with high-resolution mass spectrometry data, confirming the formula’s accuracy.

Table 2: Elemental Composition

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 20 | 12.01 | 240.20 |

| H | 18 | 1.008 | 18.14 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 366.43 |

The compound’s monoisotopic mass (exact mass of the most abundant isotope) is 366.1042 Da, critical for mass spectrometric characterization.

Properties

CAS No. |

81950-30-3 |

|---|---|

Molecular Formula |

C20H18N2O3S |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

ethyl 2-[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-6-yl]acetate |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-19(23)11-13-4-9-17-18(10-13)26-20-21-16(12-22(17)20)14-5-7-15(24-2)8-6-14/h4-10,12H,3,11H2,1-2H3 |

InChI Key |

UHGMWULLGNTGGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Benzothiazole Core Synthesis

Several methods are reported for synthesizing ethyl 2-benzothiazolyl acetate derivatives, which serve as precursors for the target compound:

- Reaction of 2-aminobenzenethiol with ethyl ethoxycarbonylacetimidate hydrochloride : This reaction yields benzothiazole acetate with high efficiency under mild conditions (Scheme 3 in).

- Condensation of 2-aminobenzenethiol with diethyl malonate : Conducted under reflux in xylene with catalytic p-toluene sulfonic acid, this method produces benzothiazole acetate esters (Scheme 4 in).

- Conversion of cyanomethylene benzothiazole with HCl and ethanol : This approach involves a two-day reaction at room temperature, converting cyanomethylene benzothiazole to ethyl 2-benzothiazolyl acetate (Scheme 5 in).

- Pd-catalyzed coupling of 2-bromobenzanilide with (4-methoxyphenyl)methanethiol : Using Pd2(dba)3 and Xantphos catalysts in DIPEA/dioxane, followed by trifluoroacetic acid treatment, this method yields the corresponding sulfide intermediate and then the benzothiazole acetate (Scheme 6 in).

Imidazo Ring Formation and Functionalization

The imidazo ring fused to the benzothiazole is typically constructed via cyclization reactions involving appropriate diamine or amidine precursors and aldehydes or ketones. The 4-methoxyphenyl substituent is introduced through aromatic substitution or cross-coupling reactions, ensuring regioselectivity at the 2-position of the imidazo ring.

Attachment of Ethyl Acetate Side Chain

The ethyl acetate moiety is introduced either by:

- Direct esterification of the corresponding acid intermediate.

- Alkylation of the benzothiazole-imidazo core with ethyl bromoacetate or related alkylating agents.

Representative Synthetic Route Summary

Research Findings and Optimization

- The use of Pd-catalyzed cross-coupling reactions significantly improves the regioselectivity and yield of the 4-methoxyphenyl substitution step, compared to classical nucleophilic aromatic substitution methods.

- Mild acidic conditions (e.g., trifluoroacetic acid) facilitate the conversion of sulfide intermediates to the benzothiazole acetate with minimal side reactions.

- Microwave-assisted solvent-free transamination reactions have been reported for related benzothiazole esters, enhancing reaction rates and yields, suggesting potential for process intensification in this synthesis.

- The choice of solvent and catalyst loading critically affects the yield and purity of the final product, with polar aprotic solvents like DMF and bases such as DIPEA commonly employed.

- In silico ADMET predictions and biological evaluations of related imidazo-benzothiazole derivatives indicate that the methoxy substitution enhances lipophilicity and pharmacokinetic properties, justifying the synthetic focus on this substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 2-Aminobenzenethiol + ethyl ethoxycarbonylacetimidate hydrochloride | 2-Aminobenzenethiol, ethyl ethoxycarbonylacetimidate HCl | Mild, room temp | High yield, straightforward | Requires pure starting materials |

| Pd-catalyzed coupling + TFA treatment | 2-Bromobenzanilide, (4-methoxyphenyl)methanethiol, Pd2(dba)3, Xantphos, DIPEA, dioxane | Reflux, inert atmosphere | High regioselectivity, good yield | Requires expensive catalysts |

| Cyanomethylene benzothiazole + HCl/EtOH | Cyanomethylene benzothiazole, HCl, ethanol | 2 days, room temp | Simple reagents | Long reaction time |

| Diethyl malonate condensation | 2-Aminobenzenethiol, diethyl malonate, p-TsOH, xylene reflux | High temp reflux | Established method | Longer reaction, harsher conditions |

Chemical Reactions Analysis

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to induce DNA fragmentation and inhibit DNA repair mechanisms, leading to cell death . This mechanism is particularly effective in cancer cells, where it enhances the cytotoxic effects of radiation therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Key structural differences among analogs lie in substituents on the phenyl ring and the heterocyclic core (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- In contrast, 4-bromo substituents (electron-withdrawing) in thiadiazole analogs () may favor interactions with hydrophobic pockets, contributing to cytotoxicity . 4-Amino substituents () introduce basicity and hydrogen-bonding capacity, which could alter solubility and target affinity compared to methoxy .

Heterocyclic Core :

- Imidazo[2,1-b]benzothiazole (target) vs. imidazo[2,1-b]thiadiazole (): The benzothiazole core offers a larger aromatic surface for π-π stacking, while thiadiazole introduces additional sulfur atoms, altering electronic properties and metabolic stability .

Biological Activity

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 320.38 g/mol

- CAS Number : Not specified in the search results.

1. Anticancer Activity

Research indicates that compounds containing imidazo[2,1-b]benzothiazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.

- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. For example, molecular dynamics simulations suggest that these compounds interact with proteins like Bcl-2 through hydrophobic contacts, which is crucial for their cytotoxic effects .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains.

- Study Findings : In one study, thiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests that the compound may be effective as a lead structure for developing new antimicrobial agents.

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research has indicated that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Methoxy Group : The presence of a methoxy group on the phenyl ring enhances lipophilicity and may improve interaction with biological targets.

- Imidazole and Benzothiazole Rings : These heterocycles are crucial for the compound's ability to interact with various enzymes and receptors involved in disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.